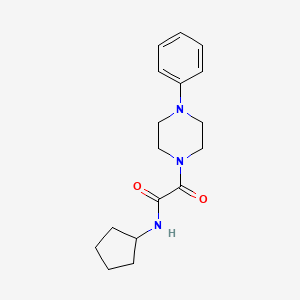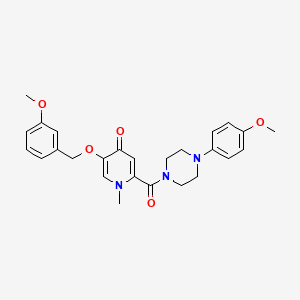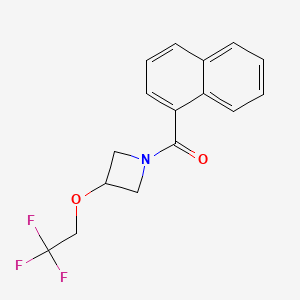
N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide” is a chemical compound that has been synthesized and evaluated for its anticonvulsant activity in animal models of epilepsy . It has been designed as an analog of previously obtained anticonvulsant active pyrrolidine-2,5-diones .
Synthesis Analysis
The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone .Molecular Structure Analysis
The methylene linker at the acetamide fragment occurred as singlet at δ 4.15 ppm .Chemical Reactions Analysis
The compound was synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Physical And Chemical Properties Analysis
The methylene linker at the acetamide fragment occurred as singlet at δ 4.15 ppm .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticholinesterase Activities
A study by Yurttaş et al. (2015) synthesized new derivatives similar to N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, focusing on their antimicrobial and anticholinesterase activities. Despite weak anticholinesterase activities, significant antifungal activity was observed against Candida parapsilosis, highlighting the compound's potential in developing antifungal agents Yurttaş et al., 2015.
Drug Metabolism and Hepatoprotection
The role of similar compounds in drug metabolism and hepatoprotection has been extensively studied. Lucas et al. (2005) and Akakpo et al. (2019) explored the mechanisms through which acetaminophen (a compound with a somewhat similar mechanism of action to N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide) exerts its effects and potential hepatoprotective interventions. This includes the exploration of acetaminophen's effects on cyclo-oxygenase activity and the protection against acetaminophen hepatotoxicity through inhibition of c-Jun N-terminal kinase Lucas et al., 2005; Akakpo et al., 2019.
Antioxidant, Analgesic, and Anti-inflammatory Agent
Nayak et al. (2014) reported on the synthesis of a compound with a structure similar to N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide, demonstrating noticeable DPPH radical scavenging activity, along with analgesic and anti-inflammatory activities in vivo. This suggests potential applications in the development of novel analgesic and anti-inflammatory drugs Nayak et al., 2014.
Solvent-Controlled Self-Assembly
Yin et al. (2021) explored the self-assembly properties of an aspartame-based diketopiperazine derivative, highlighting the ability of these compounds to form various morphologies in different solvent systems. This research points to potential applications in nanotechnology and drug delivery systems Yin et al., 2021.
Wirkmechanismus
Target of Action
The primary target of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide is the neuronal voltage-sensitive sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide interacts with its targets by binding to the neuronal voltage-sensitive sodium channels . This binding inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, thereby reducing the excitability of the neuron . This ultimately leads to a decrease in the frequency and spread of seizures .
Biochemical Pathways
The action of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide on the neuronal voltage-sensitive sodium channels affects the sodium ion influx pathway . By inhibiting this pathway, the compound can prevent the generation and propagation of action potentials, thereby reducing neuronal excitability . This has downstream effects on various neurological processes, potentially leading to a reduction in seizure activity .
Result of Action
The molecular and cellular effects of N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide’s action include a reduction in the excitability of neurons, leading to a decrease in the frequency and spread of seizures . This is achieved through the compound’s inhibitory action on the neuronal voltage-sensitive sodium channels .
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-oxo-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(18-14-6-4-5-7-14)17(22)20-12-10-19(11-13-20)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTCYYAKFVYJLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[cyano(oxolan-3-yl)methyl]-4-[(4-nitrophenyl)amino]butanamide](/img/structure/B2435526.png)

![1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2435530.png)
![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)
![2-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2435536.png)
![Potassium [4-(5-chloropyridin-2-yl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanide](/img/structure/B2435537.png)
![2-Methyl-4-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2435538.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)


![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)